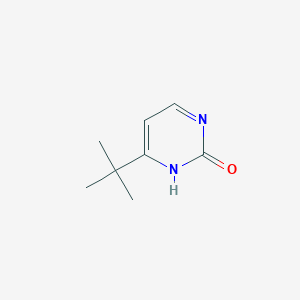
4-(Dimethylamino)-3-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-3-methylbenzaldehyde is an organic compound that has been used in the preparation of trans-4-dimethylamino-4′-nitrostilbene . It forms colored condensation products (Schiff bases) with pyrroles and primary amines .
Synthesis Analysis
The synthesis of 4-(Dimethylamino)-3-methylbenzaldehyde involves various processes. For instance, it has been used in the chitinase assay . It is also used in the synthesis of azo-azomethine dyes by condensation reaction .Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)-3-methylbenzaldehyde can be analyzed using various methods. For example, the structure and dynamics of crystalline 4-(Dimethylamino)-3-methylbenzaldehyde are assessed through INS spectroscopy combined with periodic DFT calculations .Chemical Reactions Analysis
4-(Dimethylamino)-3-methylbenzaldehyde undergoes various chemical reactions. For instance, it reacts with hydrazine to form a distinct yellow color, making it useful for spectrophotometric determination of hydrazine in aqueous solutions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Dimethylamino)-3-methylbenzaldehyde include its color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . More specific properties can be determined through further studies .Applications De Recherche Scientifique
Terahertz Technology
Field
This application falls under the field of Materials Science and Electronics .
Application
4-(Dimethylamino)-3-methylbenzaldehyde is used in the growth of 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), which has applications in terahertz technology .
Method
The growth of DSTMS involves synchrotron radiation analysis, Hirshfeld analysis, refraction and absorption in the terahertz range, and THz wave generation . The absorption index and refractive index of the THz source in the frequency range of 1 to 4 THz are studied by the difference frequency method .
Results
The highest terahertz conversion efficiency found was 1.71×10^−5 . The calculation and analysis of 3-D Hirshfeld surface and 2-D fingerprint of DSTMS are helpful to study the types and contribution ratios of intermolecular interactions .
Mercury Detection
Field
This application is in the field of Environmental Science and Chemical Sensors .
Application
4-(Dimethylamino)-3-methylbenzaldehyde is used in a flow injection analysis (FIA) method for the determination of mercury (II) .
Method
A thiosemicarbazone-based coated wire electrode (CWE) is used in the FIA. A 0.1 M KNO3 carrier stream with pH between 1 and 5 and flow rate of 1 mL·min−1 were used as optimum parameters .
Results
A linear plot within the concentration range of 5×10^−6–0.1 M Hg (II), slope of 27.8±1 mV per decade and correlation coefficient (R^2) of 0.984 were obtained . The system was successfully applied for the determination of mercury (II) in dental amalgam solutions and spiked environmental water samples .
Proanthocyanidines Quantification
Field
This application is in the field of Food Science and Chemical Analysis .
Application
4-(Dimethylamino)-3-methylbenzaldehyde is used in a chromogenic method for quantifying proanthocyanidines in cranberry powder .
Method
The specific method of application or experimental procedures for this application is not detailed in the sources .
Results
The specific results or outcomes obtained for this application are not detailed in the sources .
Apotryptophanase and Tryptophanase Assay
Field
This application is in the field of Biochemistry and Enzymology .
Application
4-(Dimethylamino)-3-methylbenzaldehyde is used as a reagent in the assay of apotryptophanase and tryptophanase .
Results
Chalcone Synthesis
Field
This application is in the field of Organic Chemistry and Medicinal Chemistry .
Application
4-(Dimethylamino)-3-methylbenzaldehyde is used in the synthesis of chalcones . Chalcones are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . They are active lead molecules in medicinal chemistry for the discovery of new drugs .
Method
The chemistry of chalcones is still an attraction among the organic chemists from ancient days, due to open-chain model and the feature of skeletal modification to produce a new class of organic compounds such as azachalcones, isoxazoles, pyrazoles and indole grounded chalcones .
Results
Chalcone derivatives exhibit a wide range of therapeutic activities, such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity and mutagenic properties .
Synthesis of Azachalcones, Isoxazoles, Pyrazoles and Indole Grounded Chalcones
Application
4-(Dimethylamino)-3-methylbenzaldehyde is used in the synthesis of a new class of organic compounds such as azachalcones, isoxazoles, pyrazoles and indole grounded chalcones . These compounds have a wide range of pharmacological activities including antioxidant activity and antibacterial activities .
Method
The chemistry of chalcones is still an attraction among the organic chemists from ancient days, due to open-chain model and the feature of skeletal modification to produce a new class of organic compounds .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(dimethylamino)-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-6-9(7-12)4-5-10(8)11(2)3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOONFRKFJPYULD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371221 |
Source


|
| Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-3-methylbenzaldehyde | |
CAS RN |
1424-69-7 |
Source


|
| Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)
![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)


![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)




![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)
